molecular formula C17H16BrN3O4S B2879370 (6-bromo-2-methyl-2H-indazol-3-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone CAS No. 1797886-71-5

(6-bromo-2-methyl-2H-indazol-3-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone

货号: B2879370
CAS 编号: 1797886-71-5
分子量: 438.3
InChI 键: YTBVOIBRPRXLQF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(6-bromo-2-methyl-2H-indazol-3-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H16BrN3O4S and its molecular weight is 438.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound (6-bromo-2-methyl-2H-indazol-3-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone is an indazole derivative that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article provides a comprehensive overview of its biological activities, including antiprotozoal, antimicrobial, and potential anticancer properties, supported by relevant data and case studies.

Structural Overview

The molecular formula of the compound is C17H16BrN3O4SC_{17}H_{16}BrN_{3}O_{4}S with a molecular weight of 438.3 g/mol. The structure includes an indazole core, which is known for its diverse pharmacological properties, and a sulfonamide moiety that enhances its biological profile.

PropertyValue
Molecular FormulaC17H16BrN3O4S
Molecular Weight438.3 g/mol
CAS Number1797886-71-5

Antiprotozoal Activity

Indazole derivatives, including the compound in focus, have been studied for their antiprotozoal activities against pathogens such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. A study highlighted that certain indazole derivatives exhibited significant potency against these protozoa, with some compounds showing IC50 values lower than those of established drugs like metronidazole. Specifically, modifications in the indazole structure have been linked to enhanced activity against these pathogens .

Antimicrobial Properties

Research indicates that the compound demonstrates antimicrobial activity against various bacterial strains. The presence of the furan and sulfonamide groups in its structure contributes to its effectiveness. For instance, studies have shown that structural modifications can enhance the compound's ability to inhibit bacterial growth, making it a candidate for further development in antimicrobial therapies .

The proposed mechanism of action for compounds like this compound involves interaction with cellular targets that disrupt essential biological processes. The electron-rich nature of the indazole ring facilitates binding to various biomolecules, potentially leading to inhibition of key enzymes or receptors involved in disease progression.

Case Studies and Research Findings

  • Antiprotozoal Efficacy : A study evaluated multiple indazole derivatives against E. histolytica, revealing that compounds with specific substitutions showed enhanced potency compared to traditional treatments. For example, certain derivatives were found to be up to 12 times more effective than metronidazole against Giardia intestinalis .
  • Structure-Activity Relationship (SAR) : Research on SAR has demonstrated that electron-withdrawing groups at specific positions on the indazole ring significantly improve antiprotozoal activity. This finding underscores the importance of molecular modifications in optimizing therapeutic efficacy .
  • Antimicrobial Testing : In another study focusing on antimicrobial properties, various derivatives were synthesized and tested against both Gram-positive and Gram-negative bacteria. Results indicated that certain structural features were crucial for enhancing antibacterial activity .

属性

IUPAC Name

(6-bromo-2-methylindazol-3-yl)-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O4S/c1-20-16(14-5-4-11(18)7-15(14)19-20)17(22)21-8-13(9-21)26(23,24)10-12-3-2-6-25-12/h2-7,13H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTBVOIBRPRXLQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC(=CC2=N1)Br)C(=O)N3CC(C3)S(=O)(=O)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。